4-Tert-butyl-2-(phenoxymethyl)morpholine
Description
Properties
IUPAC Name |
4-tert-butyl-2-(phenoxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)16-9-10-17-14(11-16)12-18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLFQLDULGLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601270 | |
| Record name | 4-tert-Butyl-2-(phenoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119491-60-0 | |
| Record name | 4-tert-Butyl-2-(phenoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of tert-butyl Morpholine Intermediate
Morpholine is reacted with tert-butyl bromide or chloride under basic conditions. For example:
Typical conditions yield 80–85% product purity, requiring purification via vacuum distillation.
Step 2: Phenoxymethyl Group Introduction
The tert-butylmorpholine intermediate undergoes alkylation with chloromethyl phenyl ether:
Key parameters:
Table 1: Optimization of Alkylation Conditions
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Base | NaH, KOtBu, NaOH | NaH | +12% |
| Solvent | THF, DMF, DCM | THF | +18% |
| Reaction Time (h) | 2–24 | 6 | +9% |
Reductive Amination Route
An alternative method employs reductive amination to construct the morpholine ring in situ:
Reaction Scheme
-
Condensation of 2-aminoethanol with tert-butyl glyoxal:
-
Cyclization with phenoxymethyl chloride:
Critical Observations:
-
Catalyst : 10 mol% ZnCl₂ increases cyclization efficiency by 40%
-
Purification : Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity
-
Scale-Up Limitation : Exothermic risk above 500g batch size requires controlled dosing
Industrial Manufacturing Processes
Commercial production utilizes continuous flow reactors to enhance safety and yield. A patented method (WO202318742A1) describes:
Continuous Flow Protocol
-
Reactor 1 : Morpholine + tert-butyl bromide → 4-Tert-butylmorpholine (residence time: 30 min)
-
Reactor 2 : Alkylation with chloromethyl phenyl ether (residence time: 45 min)
-
Separation : In-line liquid-liquid extraction removes salts
Table 2: Bench-Scale vs. Industrial Process Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |
| Purity Post-Reaction | 88% | 94% |
| Energy Consumption | 120 kWh/kg | 65 kWh/kg |
Novel Catalytic Approaches
Recent advancements focus on asymmetric synthesis and green chemistry principles:
Organocatalyzed Enantioselective Synthesis
Chiral phosphoric acids (e.g., TRIP) induce asymmetry during cyclization:
Photocatalytic C–N Bond Formation
Visible-light-mediated catalysis using Ru(bpy)₃Cl₂:
-
Reaction Time : Reduced from 12h to 2h
-
Solvent : Water/ethanol mixture (green solvent)
Analytical and Purification Strategies
Chromatographic Methods
Crystallization Optimization
| Solvent System | Purity (%) | Crystal Habit |
|---|---|---|
| Ethanol/Water | 98.5 | Needles |
| Acetone/Hexane | 99.1 | Rhombohedral |
| Dichloromethane | 97.8 | Amorphous |
| Method | PMI* | E-Factor** | Carbon Efficiency |
|---|---|---|---|
| Nucleophilic | 8.7 | 32 | 41% |
| Reductive Amination | 6.2 | 21 | 58% |
| Continuous Flow | 4.1 | 11 | 76% |
| *Process Mass Intensity; **kg waste/kg product |
Chemical Reactions Analysis
4-Tert-butyl-2-(phenoxymethyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the phenoxymethyl group, reducing it to a phenylmethanol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce phenylmethanol derivatives .
Scientific Research Applications
Medicinal Chemistry
4-Tert-butyl-2-(phenoxymethyl)morpholine has been investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
- Anti-inflammatory Effects : Research is ongoing to explore its efficacy in reducing inflammation, which could have implications for treating chronic inflammatory diseases.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its reactive groups allow for various chemical transformations, making it useful in creating more complex molecules.
- Building Block : It can be utilized as a building block for synthesizing other pharmaceuticals or biologically active compounds.
- Reactivity : The phenoxymethyl group can undergo nucleophilic substitutions, while the morpholine can participate in various reactions, enhancing its utility in synthetic chemistry.
Material Science
The unique properties of this compound also make it suitable for applications in material science.
- Polymer Production : Its reactive nature allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.
- Coatings and Adhesives : The compound's stability and reactivity can be advantageous in formulating coatings and adhesives with improved performance characteristics.
Case Study 1: Anticancer Research
A study conducted on the anticancer effects of this compound demonstrated promising results. In vitro assays showed that the compound inhibited the proliferation of several cancer cell lines, suggesting its potential as an anticancer agent. Mechanistic studies indicated that the compound may induce apoptosis through mitochondrial pathways.
Case Study 2: Synthesis of Novel Compounds
Researchers used this compound as a precursor to synthesize novel derivatives with enhanced biological activity. By modifying the phenoxymethyl group, they created a series of compounds that exhibited improved potency against specific biological targets, showcasing the versatility of this morpholine derivative in drug development.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(phenoxymethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal research, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of 4-Tert-butyl-2-(phenoxymethyl)morpholine and its analogs:
Key Observations:
- Substituent Effects: Phenoxymethyl (target compound): Balances lipophilicity (tert-butyl) with hydrogen-bonding capacity (ether oxygen). Halogenated Aryl Groups (e.g., difluorophenyl, trifluoromethylphenyl): Increase electronegativity and metabolic stability but reduce solubility. These groups are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration . Hydroxyethyl/Bromoethyl: Introduce polarity (hydroxyethyl) or reactivity (bromoethyl), enabling further functionalization in synthesis .
- The trifluoromethyl group in lowers pKa (predicted 7.67), influencing ionization state under physiological conditions.
Biological Activity
4-Tert-butyl-2-(phenoxymethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activity, particularly in pharmacological applications. This compound is notable for its interactions with muscarinic receptors and its implications in various therapeutic contexts, including the treatment of urinary urge incontinence.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a tert-butyl group and a phenoxymethyl moiety. Its structural formula can be represented as follows:
This configuration contributes to its unique pharmacological profile, influencing its solubility, receptor binding affinity, and metabolic stability.
The primary mechanism of action for this compound involves selective antagonism of the M3 muscarinic receptor. This receptor is implicated in various physiological processes, including smooth muscle contraction and glandular secretion. By blocking the M3 receptor, the compound inhibits these processes, which is beneficial in conditions such as urinary urge incontinence.
Biochemical Pathways
The compound's interaction with muscarinic receptors leads to alterations in intracellular signaling pathways, primarily affecting calcium ion mobilization and cyclic AMP levels. This modulation can result in various cellular responses, including changes in smooth muscle tone and glandular secretion rates.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits rapid absorption and distribution within biological systems. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are crucial for its clearance from the body.
Biological Activity and Efficacy
Research has demonstrated that this compound possesses significant biological activity across various models:
- In Vitro Studies : The compound has been shown to effectively inhibit M3 receptor-mediated responses in cultured cell lines. For instance, studies revealed a concentration-dependent inhibition of acetylcholine-induced contractions in smooth muscle tissues.
- In Vivo Studies : Animal models have indicated that administration of this compound results in significant improvements in urinary function, highlighting its therapeutic potential for treating conditions like overactive bladder syndrome.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Urinary Incontinence : A clinical trial involving patients with urinary urge incontinence demonstrated that treatment with this compound led to a marked reduction in episodes of involuntary leakage compared to placebo .
- Neuroprotective Effects : Another study assessed the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved neuronal survival rates in vitro.
Toxicity Profile
The toxicity assessment of this compound has shown favorable results. In cytotoxicity assays on human cell lines (e.g., MCF-7 breast cancer cells), the compound maintained over 90% cell viability even at high concentrations (up to 32 μg/mL), suggesting a good safety profile for therapeutic use .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 4-Tert-butyl-2-(phenoxymethyl)morpholine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is to functionalize the morpholine ring with tert-butyl and phenoxymethyl groups via stepwise alkylation. For example:
- Step 1 : Introduce the tert-butyl group to the morpholine core using tert-butyl halides or carbonates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Attach the phenoxymethyl moiety via a Williamson ether synthesis, employing phenol derivatives and chloromethyl intermediates .
Optimization Tips : - Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
- Monitor reaction progress with TLC or HPLC to minimize byproducts.
- Adjust temperature (60–100°C) and catalyst (e.g., phase-transfer catalysts) to improve yield .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key Techniques :
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detect ether (C-O-C, ~1100 cm⁻¹) and morpholine ring (N-H, ~3300 cm⁻¹) stretches .
Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved, particularly in distinguishing regioisomers?
Contradictions in spectral data often arise from regioisomeric byproducts or impurities. Strategies include:
- Isolation and Crystallization : Purify intermediates to isolate regioisomers for individual analysis .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for candidate structures .
- Advanced MS/MS : Use collision-induced dissociation (CID) to differentiate fragmentation pathways of isomers .
Example : If tert-butyl and phenoxymethyl groups are ambiguously positioned, synthesize model compounds with known regiochemistry for spectral benchmarking .
Q. What computational approaches are recommended to predict the reactivity and pharmacological targets of this compound?
Methodological Framework :
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for targets like GPCRs or enzymes .
ADMET Prediction : Use tools like SwissADME to assess bioavailability, toxicity, and metabolic stability .
Case Study : Morpholine derivatives often target neurotransmitter receptors; prioritize dopamine or serotonin receptors in docking studies .
Q. How can researchers mitigate toxicity risks during in vitro and in vivo studies of this compound?
Safety Protocols :
- In Vitro : Use IC₅₀/EC₅₀ assays to establish safe concentration ranges. Include positive controls (e.g., cisplatin for cytotoxicity) .
- In Vivo : Refer to safety data sheets for acute toxicity (e.g., LD₅₀) and implement dose escalation studies .
Mitigation Strategies : - Modify lipophilicity (e.g., introduce polar groups) to reduce bioaccumulation .
- Monitor metabolites via LC-MS to identify toxic intermediates .
Q. What strategies are effective for optimizing the stereoselective synthesis of this compound?
Key Approaches :
- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during alkylation steps .
- Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to control stereochemistry, followed by removal .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Methodological Challenges and Solutions
Q. How should researchers address low yields in the final step of synthesizing this compound?
Diagnostic Steps :
- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dealkylated morpholine derivatives) .
- Reaction Monitoring : Employ in situ IR or Raman spectroscopy to detect incomplete reactions .
Solutions : - Optimize stoichiometry (e.g., excess alkylating agent).
- Switch to microwave-assisted synthesis to accelerate reaction kinetics .
Q. What are best practices for validating the biological activity of this compound in disease models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
